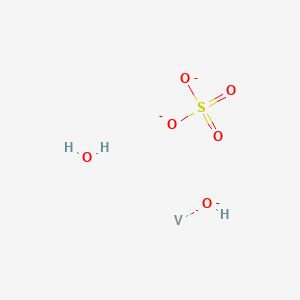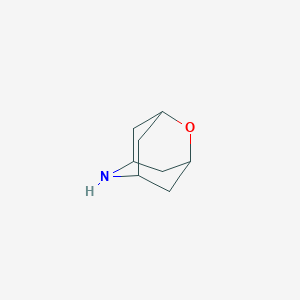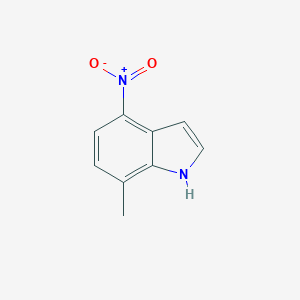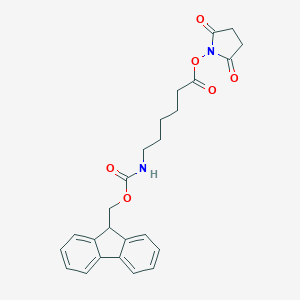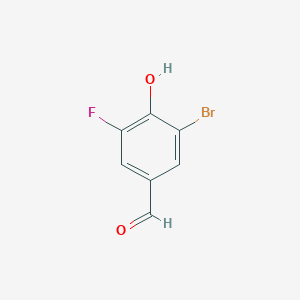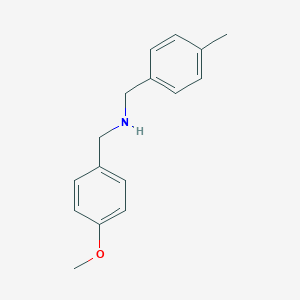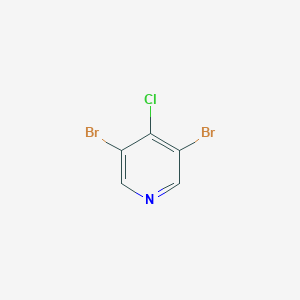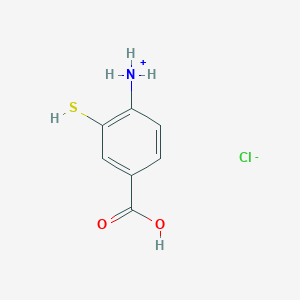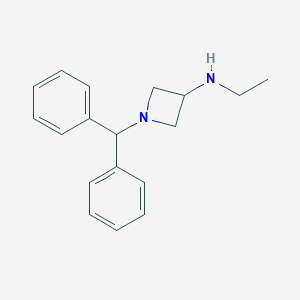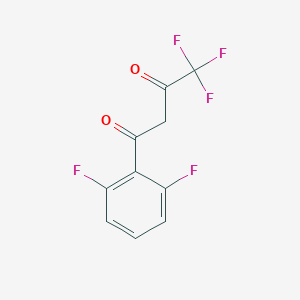
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DFB, is a chemical compound with the molecular formula C10H6F5O2. This compound is widely used in scientific research due to its unique properties and applications.
Mechanism Of Action
DFB acts as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This property makes it useful in the synthesis of pharmaceuticals and other compounds. DFB has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemical And Physiological Effects
DFB has been shown to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DFB has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, in macrophages.
Advantages And Limitations For Lab Experiments
One advantage of using DFB in lab experiments is its high reactivity towards nucleophiles, which makes it useful in the synthesis of other compounds. However, DFB can be difficult to handle due to its sensitivity to moisture and air. It is also toxic and should be handled with care.
Future Directions
There are several future directions for the use of DFB in scientific research. One area of interest is the development of new fluorinated pharmaceuticals and agrochemicals using DFB as a building block. Another area of interest is the use of DFB in the synthesis of new chiral ligands for enantioselective catalysis. Additionally, the anticancer and anti-inflammatory properties of DFB could be further explored for potential therapeutic applications.
Synthesis Methods
The synthesis of DFB involves the reaction of 2,6-difluorobenzaldehyde with 1,1,1-trifluoro-4-methoxy-2-butanol in the presence of a base such as potassium carbonate. This reaction yields DFB as a yellow solid with a melting point of 89-91°C.
Scientific Research Applications
DFB is widely used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. DFB is also used in the synthesis of chiral ligands for enantioselective catalysis.
properties
CAS RN |
179184-60-2 |
|---|---|
Product Name |
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
Molecular Formula |
C10H5F5O2 |
Molecular Weight |
252.14 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C10H5F5O2/c11-5-2-1-3-6(12)9(5)7(16)4-8(17)10(13,14)15/h1-3H,4H2 |
InChI Key |
IKDFOGUGSKSZET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



